The compound is classified as an isoquinoline derivative, specifically a substituted aminoisoquinoline. Isoquinolines are bicyclic compounds derived from the fusion of a benzene ring with a pyridine ring. The presence of the amino and carbonitrile groups in 4-aminoisoquinoline-1-carbonitrile enhances its reactivity and potential biological activity, making it a subject of interest in pharmaceutical research and organic synthesis. The compound is cataloged with the CAS number 573758-69-7 and has been identified as a building block for synthesizing complex organic molecules.
The synthesis of 4-aminoisoquinoline-1-carbonitrile can be achieved through various methods, one notable approach involves the reaction of specific precursors under controlled conditions. A general synthetic route includes:
The molecular structure of 4-aminoisoquinoline-1-carbonitrile can be described as follows:
The structural configuration contributes to its chemical reactivity and biological properties, allowing it to participate in various chemical reactions typical for both amines and nitriles.
4-Aminoisoquinoline-1-carbonitrile can participate in several chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may exhibit improved pharmacological properties or target specific biological pathways.
The mechanism of action for compounds like 4-aminoisoquinoline-1-carbonitrile often involves their interaction with biological targets such as enzymes or receptors:
For example, studies have shown that similar compounds can effectively inhibit certain kinases involved in cancer proliferation, suggesting potential therapeutic applications .
The physical and chemical properties of 4-aminoisoquinoline-1-carbonitrile include:
These properties are essential for determining suitable conditions for storage, handling, and application in synthetic processes or biological assays.
4-Aminoisoquinoline-1-carbonitrile has several scientific applications:
4-Aminoisoquinoline-1-carbonitrile (CAS: 573758-69-7) belongs to the isoquinoline family of nitrogen-containing heterocycles. Its systematic IUPAC name denotes a carbonitrile group at position 1 and an amino group at position 4 of the isoquinoline core. The molecular formula (C₁₀H₇N₃) and weight (169.18 g/mol) were confirmed through high-resolution mass spectrometry [1] [6]. Key identifiers include:
Table 1: Chemical Identifiers of 4-Aminoisoquinoline-1-carbonitrile
Identifier Type | Value |
---|---|
CAS Registry Number | 573758-69-7 |
Molecular Formula | C₁₀H₇N₃ |
Exact Mass | 169.0640 Da |
SMILES | N#CC1=NC=C(N)C2=C1C=CC=C2 |
InChIKey | AILGQDQQFHALOG-UHFFFAOYSA-N |
MDL Number | MFCD13193455 |
Positional isomerism significantly influences the properties of isoquinoline derivatives:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: